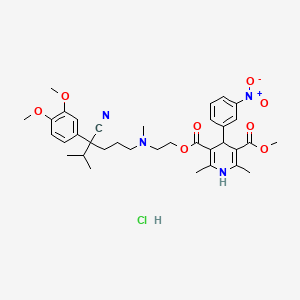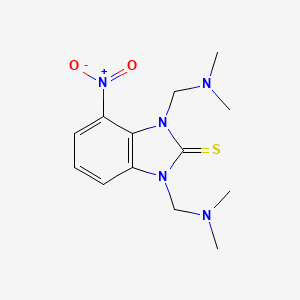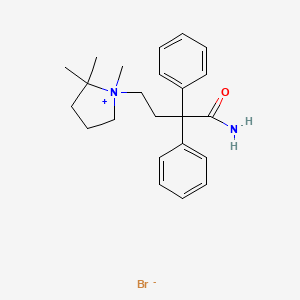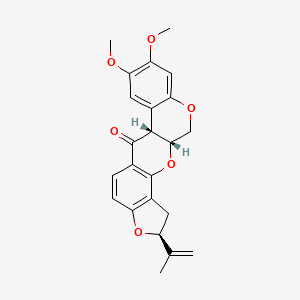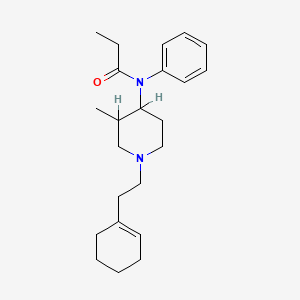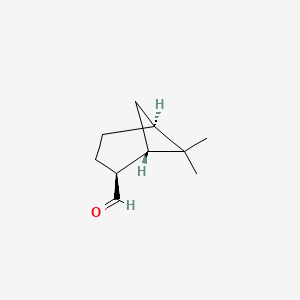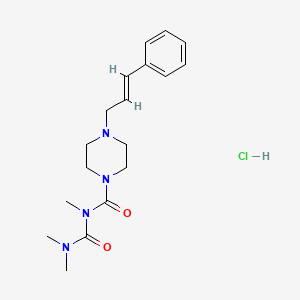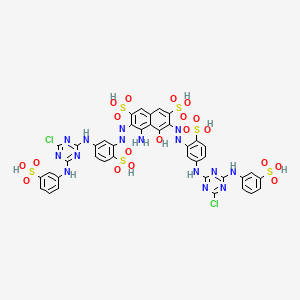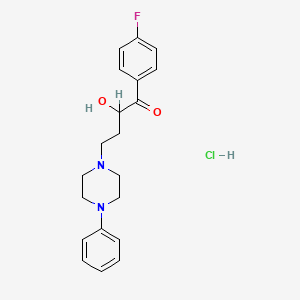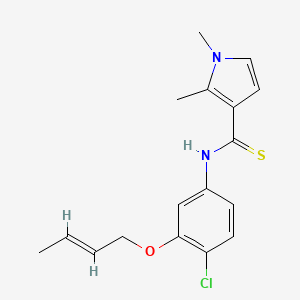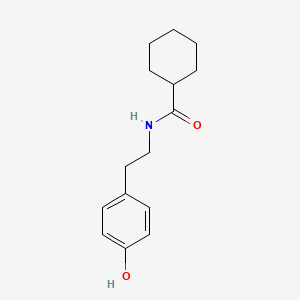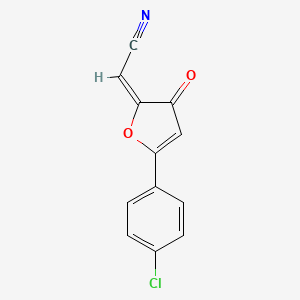
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a furan ring with a nitrile group
Métodos De Preparación
The synthesis of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile typically involves a multi-step process. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate compound. This intermediate is then converted into the desired product through further chemical reactions .
Análisis De Reacciones Químicas
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with the viral enzyme activity or binding to viral RNA/DNA. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
(5-(4-Chlorophenyl)-3-oxo-2(3H)-furanylidene)acetonitrile can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound also contains a chlorophenyl group but differs in its heterocyclic ring structure, leading to different chemical properties and applications.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a thiadiazole ring and exhibits different biological activities, such as antiviral and antifungal properties.
Propiedades
Número CAS |
97180-87-5 |
|---|---|
Fórmula molecular |
C12H6ClNO2 |
Peso molecular |
231.63 g/mol |
Nombre IUPAC |
(2E)-2-[5-(4-chlorophenyl)-3-oxofuran-2-ylidene]acetonitrile |
InChI |
InChI=1S/C12H6ClNO2/c13-9-3-1-8(2-4-9)12-7-10(15)11(16-12)5-6-14/h1-5,7H/b11-5+ |
Clave InChI |
VXYQRSKCTQIOBA-VZUCSPMQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC(=O)/C(=C\C#N)/O2)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C(=CC#N)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


